

# Side-by-side comparison of different progranulin antibody detection reagents

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## A Researcher's Guide to Progranulin Antibody Detection Reagents

For researchers, scientists, and drug development professionals studying progranulin (PGRN), a critical growth factor implicated in neurodegenerative diseases, cancer, and inflammation, selecting the right detection reagent is paramount. This guide provides a side-by-side comparison of different commercially available progranulin antibody detection reagents, including ELISA kits and antibodies for Western Blot (WB) and Immunohistochemistry (IHC). The information presented is based on publicly available data to aid in making an informed decision for your experimental needs.

## Enzyme-Linked Immunosorbent Assay (ELISA) Kits

ELISA kits are a common tool for the quantitative detection of progranulin in biological samples such as plasma, serum, and cell culture supernatants. Below is a comparison of key performance characteristics of some commercially available progranulin ELISA kits.

Table 1: Comparison of Human Progranulin ELISA Kits

Feature	AdipoGen Life Sciences (AG-45B-0027)	R&D Systems (DPGRN0)	Abcam (ab252364)
Assay Type	Sandwich ELISA (mAb/mAb)	Solid Phase Sandwich ELISA	Sandwich ELISA
Sample Types	Serum, Plasma, Cell Culture Supernatants	Cell Culture Supernates, Serum, Plasma, Saliva, Urine, Human Milk	Serum, Plasma (Citrate, EDTA, Heparin), Milk, Saliva, Cell Culture Supernatant, Cerebral Spinal Fluid
Sensitivity	Not explicitly stated, but levels <50 ng/ml are suggestive of GRN mutations.[1]	0.54 ng/mL[2]	Not explicitly stated.
Assay Range	Not explicitly stated.	1.6 - 100 ng/mL[2]	Not explicitly stated.
Specificity	100% sensitivity and specificity for detecting FTLD mutations in a validation study.[1][3]	Natural and recombinant human Progranulin.[2]	Native Human Progranulin.
Validation	Validated on 191 patient samples, confirmed by molecular gene analysis.[1]	Results with natural progranulin showed linear curves parallel to the standard curves.[2]	Recovery and linearity data available for various sample types. [4]

Table 2: Comparison of Mouse Progranulin ELISA Kits

Feature	Invitrogen (EMGRN)	Aviva Systems Biology (OKBB00529)
Assay Type	Sandwich ELISA	Sandwich ELISA
Sample Types	Serum, Plasma, Cell Culture Medium	Not specified
Sensitivity	20 pg/mL[1]	<10 pg/ml[5]
Assay Range	20-15,000 pg/mL[1]	0.78 ng/ml - 50 ng/ml[5]
Precision	Intra-assay CV <10%, Inter-assay CV <12%[1]	Not specified

## Antibodies for Western Blot (WB) and Immunohistochemistry (IHC)

A variety of monoclonal and polyclonal antibodies for the detection of progranulin by Western Blot and Immunohistochemistry are available. The following tables summarize the specifications of some of these antibodies.

Table 3: Comparison of Antibodies for Progranulin Detection (Human)

Product Name (Supplier)	Catalog #	Clonality	Host	Applications	Validated Species	Key Features
Human Progranulin /PGRN Antibody (R&D Systems)	AF2420	Polyclonal	Goat	WB, IHC, ICC, IF, ELISA-cap, IP, FA	Human, Mouse	Knockout validated for WB. Detects a band at ~80 kDa. <a href="#">[6]</a>
Progranulin /PGRN Antibody (Proteintech)	18410-1-AP	Polyclonal	Rabbit	WB, IHC, IF, ELISA	Human, Mouse, Rat	Specific antibody with minimal cross-reactivity, requires overnight incubation for WB. <a href="#">[7]</a>
Anti-Progranulin antibody [EPR22207-103] (Abcam)	ab259663	Monoclonal	Rabbit	Not specified	Not specified	---
Progranulin Antibody (Invitrogen)	---	Monoclonal	Mouse	ELISA, IHC, WB	Human	Verified by Knockout and Relative expression to confirm specificity. <a href="#">[8]</a>

Table 4: Comparison of Antibodies for Progranulin Detection (Mouse)

Product Name (Supplier)	Catalog #	Clonality	Host	Applications	Validated Species	Key Features
Mouse Progranulin /PGRN Antibody (R&D Systems)	AF2557	Polyclonal	Sheep	WB, ELISA, ICC, IF, IHC	Mouse	Detects a band at ~85-90 kDa.[9] Approx. 15% cross-reactivity with recombinant human Progranulin.[9]
Anti-Granulin antibody [EPR18539-59] (Abcam)	ab187070	Monoclonal	Rabbit	IP, WB, ICC/IF, Flow Cyt (Intra), IHC-P	Mouse	The observed molecular mass is consistent with literature.

## Experimental Protocols

Detailed and validated experimental protocols are crucial for reproducible results. Below are representative protocols for ELISA, Western Blot, and Immunohistochemistry for progranulin detection.

## Progranulin ELISA Protocol (Based on AdipoGen Life Sciences Kit)

This protocol is based on the analytical and clinical validation study of a commercial progranulin ELISA kit.[\[4\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

- Sample Preparation: Plasma samples are collected and stored at -80°C.
- Assay Procedure:
  - Bring all reagents and samples to room temperature before use.
  - Add 100 µL of standard, control, or sample to the appropriate wells of the microtiter plate.
  - Incubate for 2 hours at room temperature.
  - Wash the wells four times with 300 µL of wash buffer.
  - Add 100 µL of biotinylated detection antibody to each well.
  - Incubate for 1 hour at room temperature.
  - Wash the wells four times.
  - Add 100 µL of streptavidin-HRP conjugate to each well.
  - Incubate for 30 minutes at room temperature in the dark.
  - Wash the wells four times.
  - Add 100 µL of TMB substrate solution to each well.
  - Incubate for 10-20 minutes at room temperature in the dark.
  - Add 100 µL of stop solution to each well.
  - Read the absorbance at 450 nm within 30 minutes.
- Data Analysis: Calculate the concentration of progranulin in the samples by interpolating from the standard curve. A cutoff of 57 µg/L can be used to distinguish GRN mutation carriers from non-carriers with high sensitivity and specificity.[\[10\]](#)[\[12\]](#)

## Progranulin Western Blot Protocol

This is a general protocol synthesized from multiple sources.[\[7\]](#)[\[13\]](#)[\[14\]](#)

- Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
- SDS-PAGE and Transfer:
  - Load 25-50 µg of total protein per lane on a 4-12% Bis-Tris gel.
  - Run the gel and transfer the proteins to a PVDF membrane.
- Blocking and Antibody Incubation:
  - Block the membrane with 5% non-fat dry milk or Odyssey blocking buffer for 1-2 hours at room temperature.
  - Incubate the membrane with the primary anti-progranulin antibody (e.g., R&D Systems AF2420 at 1 µg/mL or Proteintech 18410-1-AP at a 1:1000 dilution) overnight at 4°C.
  - Wash the membrane three times for 5 minutes each with TBST.
  - Incubate with an appropriate HRP-conjugated secondary antibody (e.g., at a 1:5000 or 1:10000 dilution) for 1 hour at room temperature.
  - Wash the membrane three times for 5 minutes each with TBST.
- Detection: Detect the signal using an ECL chemiluminescent substrate and image the blot. Progranulin is typically detected as a band at approximately 80-90 kDa.[\[6\]](#)[\[15\]](#)

## Progranulin Immunohistochemistry Protocol

This protocol is a general guide for FFPE tissues.[\[16\]](#)[\[17\]](#)

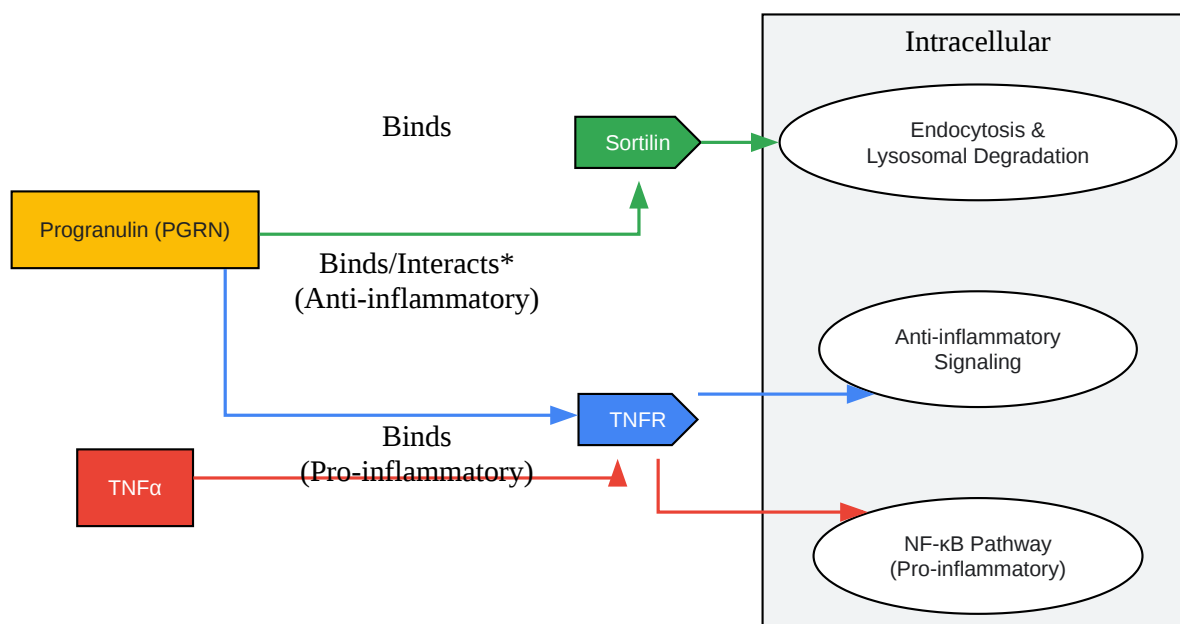
- Deparaffinization and Rehydration:
  - Bake slides at 60°C for 30 minutes.

- Deparaffinize in xylene and rehydrate through a graded series of ethanol to water.
- Antigen Retrieval: Perform heat-induced epitope retrieval using a citric acid-based buffer (pH 6.0).
- Blocking:
  - Quench endogenous peroxidase activity with a hydrogen peroxide solution.
  - Block non-specific binding with a blocking serum (e.g., normal goat serum) for 30 minutes.
- Antibody Incubation:
  - Incubate with the primary anti-progranulin antibody (e.g., R&D Systems AF2420 at 5-15 µg/mL) overnight at 4°C.
  - Wash with PBS.
  - Incubate with a biotinylated secondary antibody for 30 minutes.
  - Wash with PBS.
- Detection:
  - Incubate with an avidin-biotin-HRP complex (ABC reagent) for 30 minutes.
  - Wash with PBS.
  - Develop the color with a DAB substrate kit.
- Counterstaining and Mounting:
  - Counterstain with hematoxylin.
  - Dehydrate and mount the slides.

## Progranulin Signaling Pathways and Experimental Workflows



To aid in the understanding of progranulin's function and the experimental approaches to study it, the following diagrams illustrate key signaling pathways and a typical experimental workflow.

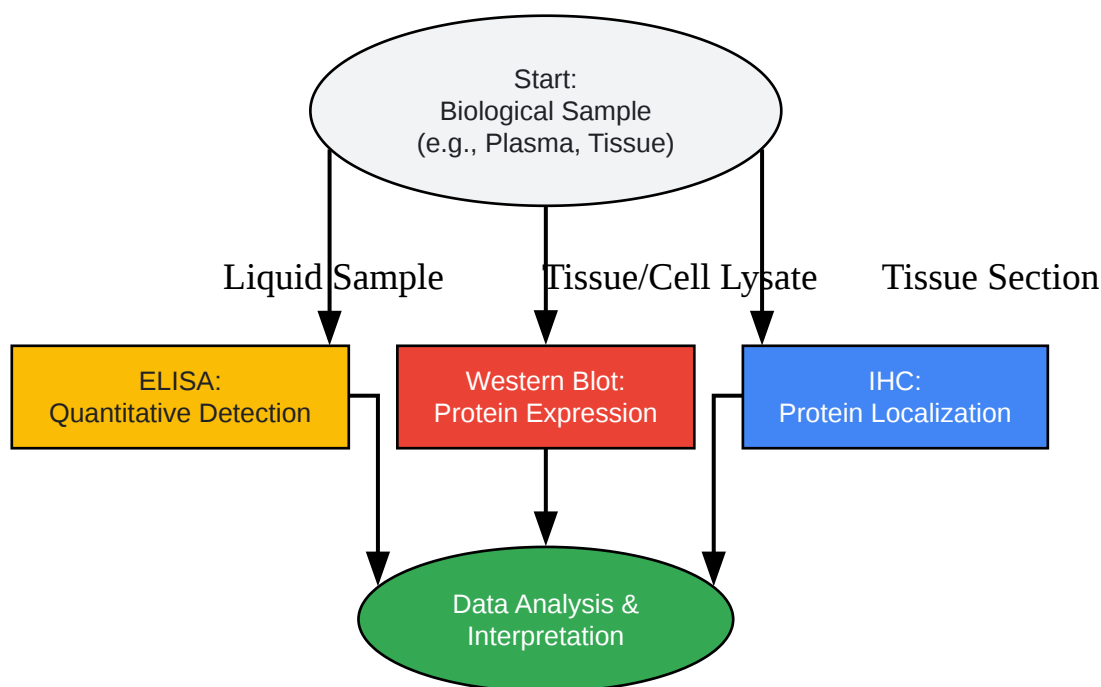


\*The interaction between PGRN and TNFR is debated in the literature.

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### Progranulin signaling pathways.

The diagram above illustrates two key pathways involving progranulin. Progranulin can bind to the sortilin receptor, leading to its endocytosis and subsequent degradation in the lysosome. [18][19][20] Additionally, some studies suggest that progranulin can interact with tumor necrosis factor receptors (TNFRs), potentially modulating inflammatory responses.[21] However, this interaction is a subject of debate within the scientific community, with some studies unable to reproduce this finding.



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Experimental workflow for progranulin detection.

This workflow diagram outlines the common experimental approaches for detecting and characterizing progranulin in biological samples. Depending on the research question and sample type, ELISA, Western Blot, or Immunohistochemistry can be employed to quantify progranulin levels, assess its expression, or determine its localization within tissues, respectively.

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